Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride
Overview
Description
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride is a synthetic intermediate useful for pharmaceutical synthesis . It has been studied for its corrosion inhibition efficiency to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution . It has also been used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors .
Scientific Research Applications
1. Corrosion Inhibition
- Application Summary: This compound has been studied for its ability to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution .
- Methods of Application: The methods used to study this application include weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (Tafel) methods at temperatures 303–323 K .
- Results: The compound acted as a mixed-type inhibitor, and its efficiency increased with the increase in inhibitor concentration and temperature. Chemisorptions on the metal surface are revealed by kinetic and thermodynamic parameters .
2. Antimicrobial Activity
- Application Summary: 2-Aminothiazoles, including this compound, are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
- Methods of Application: The compound was synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed .
- Results: The synthesized compounds showed moderate to significant antibacterial and antifungal potential .
3. Organic Synthesis
- Application Summary: This compound has a wide range of applications in organic synthesis and is often used as an important intermediate .
- Methods of Application: It can be used in the synthesis of biologically active compounds such as pharmaceuticals and pesticides .
- Results: The specific results or outcomes depend on the particular synthesis process and the target compound .
4. Cancer Treatment
- Application Summary: This compound is used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors . It’s also used in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer .
- Methods of Application: The compound is synthesized and then used in the preparation of the mentioned inhibitors .
- Results: These inhibitors have shown potential in the treatment of cancer, although the specific results or outcomes would depend on the particular study or clinical trial .
5. Synthesis of Biologically Active Compounds
- Application Summary: This compound has a wide range of applications in organic synthesis and is often used as an important intermediate . It can be used in the synthesis of biologically active compounds such as pharmaceuticals and pesticides .
- Methods of Application: The specific methods of application depend on the particular synthesis process and the target compound .
- Results: The specific results or outcomes depend on the particular synthesis process and the target compound .
6. Preparation of Anaplastic Lymphoma Kinase Inhibitors
- Application Summary: This compound is used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors . It’s also used in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer .
- Methods of Application: The compound is synthesized and then used in the preparation of the mentioned inhibitors .
- Results: These inhibitors have shown potential in the treatment of cancer, although the specific results or outcomes would depend on the particular study or clinical trial .
properties
IUPAC Name |
ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-3-11-6(10)5-4(2)9-7(8)12-5;/h3H2,1-2H3,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTXAUJLGMDHAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379510 | |
Record name | Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride | |
CAS RN |
53266-92-5 | |
Record name | 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53266-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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